Tert-butyl 3,4-dichlorophenylcarbamate

Descripción

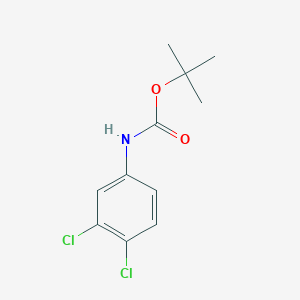

Tert-butyl 3,4-dichlorophenylcarbamate (CAS: 25217-40-7) is a carbamate derivative featuring a tert-butyl group and a phenyl ring substituted with chlorine atoms at the 3 and 4 positions. Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 270.14 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate or research chemical, with a purity of 95% as listed in commercial catalogs . The tert-butyl group enhances steric bulk and stability, while the dichlorophenyl moiety influences electronic properties and intermolecular interactions.

Propiedades

IUPAC Name |

tert-butyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPVZIKQSSCHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl 3,4-dichlorophenylcarbamate typically involves the reaction of aniline derivatives with di-tert-butyl dicarbonate in the presence of sodium hydride . The reaction mixture is stirred at room temperature overnight, followed by extraction with water and drying over magnesium sulfate . The crude product is then dissolved in tetrahydrofuran (THF) and treated with lithium aluminum hydride under reflux conditions until the reaction is complete .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient extraction and purification techniques ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Tert-butyl 3,4-dichlorophenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Tert-butyl 3,4-dichlorophenylcarbamate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of tert-butyl 3,4-dichlorophenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Positional Isomers: 3,4- vs. 3,5-Dichlorophenylcarbamates

The position of chlorine substituents significantly impacts physicochemical and functional properties. Cellulose tris(3,5-dichlorophenylcarbamate) is widely studied as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). It exhibits superior enantioselectivity (α = 1.5–2.5) and retention factors compared to other CSPs due to strong solute-adsorbent (SO–SA) interactions via halogen bonding and π-π stacking .

Substituent Variation: 4-Chlorophenethylcarbamate

Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8) differs structurally by having a single chlorine substituent and a phenethyl chain. Its molecular formula (C₁₃H₁₈ClNO₂) and weight (255.74 g/mol) reflect reduced halogenation and increased alkyl chain length. The absence of a second chlorine atom likely reduces its reactivity and intermolecular interactions, making it less suitable for applications requiring strong electronic effects.

Functional Group Variation: Dichloronicotinate Carboxylates

Compounds like tert-butyl 2,6-dichloronicotinate (CAS: 75308-46-2) and tert-butyl 4,6-dichloronicotinate (CAS: 1956321-27-9) replace the carbamate group with a carboxylate ester. These derivatives, with molecular weights ranging from 248.10–278.12 g/mol , are used as intermediates in heterocyclic synthesis. The electron-withdrawing carboxylate group alters reactivity compared to carbamates, favoring nucleophilic substitution at the chlorine sites .

Data Table: Key Properties of Selected Compounds

Research Findings and Functional Insights

- Chiral Separation Performance : The 3,5-dichlorophenylcarbamate CSPs demonstrate higher retention and enantioselectivity (α > 1.5) due to tris-carbamate symmetry and halogen interactions . The 3,4-isomer’s asymmetric substitution likely disrupts these interactions, limiting its use in enantiomer resolution.

- Stability and Reactivity: The tert-butyl group in all compounds enhances thermal stability and solubility in non-polar solvents. However, dichloro-substituted carbamates may exhibit reactivity with strong acids/bases, as noted in safety data .

Actividad Biológica

Tert-butyl 3,4-dichlorophenylcarbamate (also known as TBDC) is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of TBDC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TBDC is characterized by its carbamate functional group attached to a dichlorophenyl moiety. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions. The molecular formula for TBDC is C12H14Cl2N2O2, and its structure can be represented as follows:

Mechanisms of Biological Activity

TBDC exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies have indicated that TBDC possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to the disruption of microbial cell membranes and inhibition of vital metabolic processes.

- Antitumor Effects : Research has demonstrated that TBDC can induce apoptosis in cancer cells through the activation of caspase pathways. It has shown potential in inhibiting tumor growth in vitro and in vivo models.

- Neuroprotective Properties : TBDC has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation, contributing to neuronal survival.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of TBDC against a range of bacterial strains. The results showed that TBDC exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Antitumor Activity

In a preclinical study published in Cancer Research, TBDC was tested on human breast cancer cell lines. The compound induced apoptosis at concentrations as low as 25 μM, with a notable increase in caspase-3 activity.

| Concentration (μM) | Caspase-3 Activity (Relative Units) |

|---|---|

| 0 | 1.0 |

| 25 | 2.5 |

| 50 | 4.0 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TBDC indicates moderate absorption with peak plasma concentrations achieved within 2-4 hours post-administration. Toxicological studies suggest that while TBDC is generally well-tolerated at therapeutic doses, high concentrations may lead to liver toxicity, necessitating further investigation into its safety profile.

Q & A

Q. Key Findings :

- Aqueous methanol enhances hydrogen bonding with carbamate groups, improving resolution .

- Substitution at the 3,4-dichloro position increases π-π interactions with aromatic analytes .

Advanced Question: How does this compound participate in medicinal chemistry modifications?

Answer:

The carbamate group acts as a protecting group for amines in antibiotic derivatives. For example:

- In viomycin analogs, it replaces hydroxyl groups to enhance metabolic stability. Reaction conditions: TFA (2 equiv), RT, 15 h .

- Mechanistic studies (DFT calculations) show the tert-butyl group reduces steric hindrance during nucleophilic substitution .

Advanced Question: How to address contradictory stability data under acidic vs. basic conditions?

Answer:

Contradictions arise from competing hydrolysis pathways:

- Acidic Conditions : Protonation of the carbonyl oxygen accelerates tert-butyl cleavage (t1/2 = 2 h at pH 2) .

- Basic Conditions : OH<sup>−</sup> attacks the carbamate directly, yielding 3,4-dichloroaniline (t1/2 = 30 min at pH 12) .

Methodology : - Use pH-controlled kinetic studies (e.g., 0.1 M HCl vs. NaOH) with LC-MS monitoring.

- Apply Arrhenius plots to predict degradation rates at varying temperatures .

Advanced Question: What strategies resolve low yields in Friedel-Crafts acylations involving 3,4-dichlorophenylcarbamate intermediates?

Answer:

Low yields (<40%) often stem from steric hindrance. Optimization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.